molecular formula C23H19N7O3S2 B10877290 N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B10877290
M. Wt: 505.6 g/mol
InChI Key: XULDBHFJNSXVID-UHFFFAOYSA-N
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Description

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that features a unique combination of triazinoindole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactionsThe final step involves the coupling of the triazinoindole derivative with the benzothiazole moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(6-nitro-1,3-benzothiazol-2-yl)butanamide stands out due to its unique combination of triazinoindole and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H19N7O3S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C23H19N7O3S2/c1-3-11-29-16-8-6-5-7-14(16)19-20(29)25-23(28-27-19)34-17(4-2)21(31)26-22-24-15-10-9-13(30(32)33)12-18(15)35-22/h3,5-10,12,17H,1,4,11H2,2H3,(H,24,26,31)

InChI Key

XULDBHFJNSXVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3

Origin of Product

United States

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